molecular formula C10H19NO4 B133669 Boc-N-Me-Aib-OH CAS No. 146000-39-7

Boc-N-Me-Aib-OH

Cat. No.: B133669
CAS No.: 146000-39-7
M. Wt: 217.26 g/mol
InChI Key: KPDLITGXUYMJEC-UHFFFAOYSA-N
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Description

Boc-N-Me-Aib-OH (CAS 146000-39-7) is a di-substituted, N-alkylated amino acid derivative that serves as a critical building block in peptidomimetics and foldamer research. This compound integrates two key structural modifications: the α,α-dialkyl constraint of the 2-aminoisobutyric acid (Aib) backbone and the N-methylation of the peptide bond. The Aib residue is a well-known strong promoter and stabilizer of helical secondary structures in peptides, as it is conformationally restricted to a very limited region of φ,ψ space, predominantly favoring 310 and α-helical folds . The incorporation of the N-methyl group further imparts significant proteolytic resistance by sterically hindering enzyme-substrate interactions and eliminating a key hydrogen bond donor, which is a common mechanism for protecting peptides from degradation by endogenous proteases . When used in tandem, these features make this compound a powerful reagent for the rational design of peptide therapeutics with enhanced metabolic stability. It is particularly valuable for engineering heterogeneous-backbone foldamers aimed at disrupting protein-protein interactions (PPIs), where maintaining a specific bioactive structure while resisting rapid degradation in vivo is paramount . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a wide range of peptide synthesis conditions. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLITGXUYMJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370483
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146000-39-7
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
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Preparation Methods

Methylation Using Trimethyloxonium Tetrafluoroborate

The most widely reported method for introducing the N-methyl group involves alkylation of Boc-Aib-OMe (tert-butoxycarbonyl-2-aminoisobutyric acid methyl ester) with trimethyloxonium tetrafluoroborate. This reagent selectively methylates the nitrogen atom under mild conditions.

Procedure :

  • Substrate Preparation : Boc-Aib-OMe is synthesized by treating 2-aminoisobutyric acid methyl ester with di-tert-butyl dicarbonate in dichloromethane in the presence of triethylamine.

  • Methylation : Boc-Aib-OMe (0.33 mmol) is dissolved in dry dichloromethane (0.05 M) and treated with potassium tert-butoxide (3.5 equiv) and trimethyloxonium tetrafluoroborate (2.2 equiv) under inert atmosphere. The reaction proceeds at room temperature for 30 minutes.

  • Work-Up : The mixture is diluted with dichloromethane, washed with 1 M KHSO₄, saturated NaHCO₃, and brine. After drying over MgSO₄, solvent evaporation yields Boc-N(Me)-Aib-OMe as a light yellow oil in 89% yield.

Key Advantages :

  • Minimal epimerization due to the steric protection of the α-carbon.

  • High regioselectivity for N-methylation over O-methylation.

Reaction Conditions and Optimization

The choice of base and solvent critically influences reaction efficiency. Potassium tert-butoxide in dichloromethane provides optimal deprotonation of the amino group without inducing ester hydrolysis. Alternative solvents like acetonitrile or THF reduce yields due to incomplete solubility of the alkylating agent.

Table 1: Optimization of Methylation Conditions

ParameterOptimal ConditionYield (%)
SolventDichloromethane89
BasePotassium tert-butoxide89
TemperatureRoom temperature89
Alkylating AgentTrimethyloxonium BF₄89

Hydrolysis of Methyl Esters to Carboxylic Acids

The final step involves saponification of Boc-N(Me)-Aib-OMe to Boc-N-Me-Aib-OH. This is achieved using aqueous sodium hydroxide in a dioxane/water mixture.

Procedure :

  • Hydrolysis : Boc-N(Me)-Aib-OMe (1 equiv) is stirred with 1.2 equiv NaOH in dioxane/water (2:1 v/v) at 20°C for 16 hours.

  • Acidification : The reaction mixture is concentrated, diluted with water, and acidified to pH 2–3 using dilute KHSO₄.

  • Extraction : The product is extracted with ethyl acetate (3 × 30 mL), dried over Na₂SO₄, and concentrated to afford this compound as a white solid in 85–90% yield.

Critical Considerations :

  • Prolonged reaction times or elevated temperatures lead to Boc group cleavage.

  • Ethyl acetate extraction minimizes co-solubility of inorganic salts.

Alternative Synthetic Approaches and Comparative Analysis

Peptide Coupling Strategies

This compound has been incorporated into peptides via fragment condensation. For example, HBTU/HOBt-mediated coupling with deprotected peptide fragments under anhydrous dichloromethane achieves segment elongation without racemization. However, this method is more relevant for downstream applications than direct synthesis of the monomer.

Applications in Peptide Synthesis

This compound’s rigid structure promotes helical conformations in peptides, as demonstrated in lipopeptaibol analogs. Its N-methylation enhances metabolic stability and membrane permeability, making it valuable for antimicrobial and therapeutic peptides .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Aib-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-Me-Aib-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-N-Me-Aib-OH involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparison with Similar Compounds

Molecular and Structural Differences

The following table summarizes key structural and physicochemical properties of Boc-N-Me-Aib-OH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Protecting Group Substitutions Purity
This compound C₁₀H₁₉NO₄ 217.3 146000-39-7 Boc N-Me, α-Me ≥99%
Boc-Aib-OH C₉H₁₇NO₄ 203.24 6027-13-0 Boc α-Me 95%
Boc-N-Me-Ala-OH C₉H₁₇NO₄ 203.24 - Boc N-Me ≥99%
Fmoc-N-Me-Aib-OH C₂₀H₂₁NO₄ 339.39 400779-65-9 Fmoc N-Me, α-Me ≥99%
Boc-N-Me-Nle-OH C₁₂H₂₃NO₄ 245.32 117903-25-0 Boc N-Me, linear side chain >98%

Notes:

  • Boc-Aib-OH lacks the N-methyl group, reducing steric hindrance compared to this compound. This impacts peptide backbone flexibility .
  • Boc-N-Me-Ala-OH shares the Boc and N-Me groups but lacks the α-methyl substitution, leading to greater conformational flexibility than this compound .
  • Fmoc-N-Me-Aib-OH replaces the Boc group with fluorenylmethyloxycarbonyl (Fmoc), requiring milder deprotection conditions (e.g., piperidine in SPPS) .

Physicochemical Properties

  • Solubility : this compound is typically soluble in organic solvents (e.g., DMF, DCM) but poorly soluble in water. Similar compounds like Boc-N-Me-Nle-OH show variable solubility depending on side-chain hydrophobicity .
  • Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). In contrast, Fmoc-protected analogs (e.g., Fmoc-N-Me-Aib-OH) are acid-stable but base-labile .

Stability and Handling

  • This compound : Stable at -20°C for >6 months. Requires anhydrous conditions to prevent Boc-group hydrolysis .
  • Boc-N-Me-Nle-OH : Stable at -80°C for 6 months; heating to 37°C improves solubility in DMSO .

Research Findings and Practical Considerations

  • Conformational Studies : Aib derivatives enforce helical conformations in peptides, as shown by circular dichroism (CD) spectroscopy. N-methylation further reduces hydrogen-bonding capacity, enhancing membrane permeability .
  • Synthetic Challenges : N-methylation introduces steric hindrance, requiring optimized coupling reagents (e.g., HATU) for efficient SPPS .
  • Safety: this compound is non-hazardous under standard handling conditions, unlike some nitro-containing analogs (e.g., Boc-HomoArg(NO₂)-OH) .

Biological Activity

Boc-N-Me-Aib-OH (Boc-N-Methyl-Amino Isobutyric Acid) is a non-proteinogenic amino acid derivative that has garnered attention for its unique biological properties. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a methyl group at the nitrogen atom. The process can be optimized through various organic synthesis techniques, including the use of trialkyloxonium tetrafluoroborates for alkylation reactions .

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound and its derivatives. For instance, a comparative analysis of various Boc-protected peptides demonstrated significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The results indicated that compounds with Boc protection exhibited higher cytotoxicity compared to their Ac (acetyl) counterparts. Specifically, at concentrations of 100 μM or higher, the viability of HeLa cells was reduced significantly, with some derivatives showing apoptosis rates exceeding 30% .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with Boc-peptides led to increased apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity .

Data Tables

The following table summarizes the inhibitory effects of various Boc-protected peptides on HeLa and MCF-7 cells:

CompoundConcentration (μM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)Apoptosis Rate (%)
Boc-Peptide 150035.4354.3233.19
Boc-Peptide 250037.2948.3730.32
Ac-Peptide 1500>50>50<10

Study on Antitumor Efficacy

In a controlled study assessing the efficacy of this compound derivatives against cancer cell lines, researchers found that certain configurations of the compound significantly inhibited tumor growth. The study utilized flow cytometry to analyze apoptosis and determined that the presence of the Boc group was crucial for enhancing biological activity .

Comparative Analysis with Other Amino Acid Derivatives

A comparative study involving other amino acid derivatives demonstrated that this compound had superior cytotoxic properties compared to non-Boc-protected variants. The study emphasized the role of steric hindrance and hydrogen bonding in enhancing the interaction between these compounds and cellular targets .

Q & A

Q. What elements are critical for transparent reporting of this compound studies?

  • Methodological Answer : Adhere to SRQR (Standards for Reporting Qualitative Research) for methodological clarity. Include raw NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials. Annotate all assumptions (e.g., force field parameters in simulations) and limitations (e.g., solvent artifacts in CD) .

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